4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Overview
Description
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is a synthetic organic compound notable for its unique chemical structure, which integrates a benzoic acid core with a 4-oxothiazolidine and an ethylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid generally follows a multi-step process involving the condensation of appropriate starting materials:
Formation of Thiazolidine Ring: The initial step involves the reaction of an amino acid with carbon disulfide to form a thiazolidine derivative.
Ethylation: The thiazolidine is then alkylated using ethyl iodide under basic conditions to introduce the ethyl group.
Condensation with Benzaldehyde: The ethyl-substituted thiazolidine undergoes condensation with benzaldehyde to form the intermediate, which is subsequently subjected to oxidation.
Final Condensation and Formation of Benzoic Acid: The intermediate compound is then coupled with a benzoic acid derivative in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for efficiency and yield. Advanced techniques like continuous flow synthesis and the use of microwave irradiation may be employed to accelerate reaction rates and improve yields. Additionally, solvent recycling and green chemistry principles are applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can target the imino and carbonyl groups to yield corresponding amines and alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution Reactions: Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives with keto or hydroxyl groups.
Reduction: Reduced derivatives with amine or alcohol functionalities.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological studies, it is investigated for its potential activity as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medicinal research explores its applications in the design of drugs targeting specific diseases. Its unique structure allows it to bind selectively to biological targets, making it a promising lead compound.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid exerts its effects is primarily through its interaction with molecular targets, including enzymes and receptors. By binding to the active sites of these biomolecules, it can modulate their activity and thus influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)phenylacetic acid: A structurally similar compound differing only by the substituent on the aromatic ring.
4-((Z)-((Z)-3-methyl-2-(methylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid: Differing by the methyl instead of ethyl groups.
Uniqueness
4-((Z)-((Z)-3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid's uniqueness lies in its specific substitution pattern and the ability to form stable intermediates during chemical reactions. Its balance of hydrophilic and hydrophobic regions contributes to its versatility in different chemical environments.
In Conclusion: this compound stands out due to its complex structure and wide-ranging applications in chemistry, biology, medicine, and industry. Its synthetic flexibility and the myriad reactions it can undergo make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-16-15-17(4-2)13(18)12(21-15)9-10-5-7-11(8-6-10)14(19)20/h5-9H,3-4H2,1-2H3,(H,19,20)/b12-9-,16-15? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMOCKZRVMJFE-URYLYREUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=C(C=C2)C(=O)O)S1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=C(C=C2)C(=O)O)/S1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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